Polydatin

Description

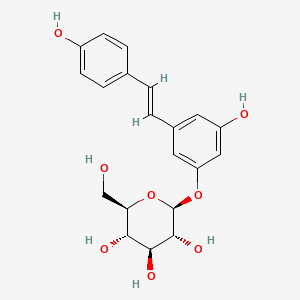

Polydatin, or Piceid, is a natural precursor and glycoside form of resveratrol with a monocrystalline structure. While it is isolated from the bark of *Picea sitchensis* or *Polygonum cuspidatum*, polydatin may be detected in grape, peanut, hop cones, red wines, hop pellets, cocoa-containing products, chocolate products and many daily diets. Polydatin possesses anti-inflammatory, immunoregulatory, anti-oxidative and anti-tumor activities. It is shown to mediate a cytotoxic action on colorectal cancer cells by inducing cell arrest and apoptosis.

Polydatin is a natural product found in Humulus lupulus, Veratrum dahuricum, and other organisms with data available.

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTZMXCBWJGKHG-CUYWLFDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27208-80-6 |

Source

|

| Record name | Polydatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27208-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001030555 |

Source

|

| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27208-80-6, 65914-17-2 |

Source

|

| Record name | Polydatin (E)-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027208806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYDATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM261C37CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 140 °C |

Source

|

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Polydatin: A Technical Guide to Natural Sources and Extraction from Polygonum cuspidatum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polydatin (B1678980), the glucoside of resveratrol (B1683913), is a naturally occurring polyphenol that has garnered significant interest within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. A key advantage of polydatin over its aglycone, resveratrol, is its enhanced bioavailability. This technical guide provides a comprehensive overview of the natural sources of polydatin, with a primary focus on its most abundant source, Polygonum cuspidatum (Japanese Knotweed). It details various advanced extraction methodologies from P. cuspidatum, presenting quantitative data, experimental protocols, and the underlying signaling pathways affected by this promising compound.

Natural Sources of Polydatin

Polydatin is distributed across various plant species and is a constituent of several dietary sources. While Polygonum cuspidatum is the most prominent source, other plants and food products also contain notable amounts of this bioactive compound.[1][2][3][4]

Primary Source: Polygonum cuspidatum

Polygonum cuspidatum Sieb. et Zucc., also known as Japanese Knotweed, is a perennial herbaceous plant that is the most significant and commercially utilized source of polydatin.[1][2] The rhizomes and roots of the plant contain the highest concentrations of polydatin compared to the stems and leaves.[5]

Other Botanical and Dietary Sources

Polydatin can also be found in a variety of other natural sources, including:

-

Grapes (Vitis vinifera): Found in the skins of grapes, and consequently in red and white wines and grape juice.[3]

-

Peanuts (Arachis hypogaea): Present in the plant, with the roots containing higher concentrations than other parts.[6]

-

Berries: Various berries are known to contain polydatin.

-

Mulberry (Morus alba L.): The roots of the mulberry plant have been shown to contain polydatin.

-

Hops (Humulus lupulus): Hop cones and pellets used in brewing are a source of polydatin.[3][4]

-

Cocoa and Chocolate Products: Cocoa powder and dark chocolate contain measurable amounts of polydatin.[3]

-

Oaks (Quercus species): Certain species of oak, such as Quercus coccifera, have been identified as potential sources of polydatin.[7]

Quantitative Polydatin Content in Various Sources

The concentration of polydatin can vary significantly depending on the plant part, geographical location, and extraction method. The following tables summarize the quantitative data on polydatin content from various studies.

| Plant Source | Plant Part | Extraction Method | Polydatin Content | Reference |

| Polygonum cuspidatum | Seedlings (cultured) | Not specified | 1.27% | [1] |

| Polygonum cuspidatum | Root and Rhizome | Water Extract | 1.24% | [2] |

| Polygonum cuspidatum | Root and Rhizome | Ethanol (B145695) Extract | 4.08% | [2] |

| Polygonum cuspidatum | Root | Ultrasound-Assisted | 10.77 mg/g | [8][9] |

| Polygonum cuspidatum | Root | Reflux with 75% ethanol | 25.8 mg/g | [10] |

| Polygonum cuspidatum | Root | Supercritical Fluid (CO2) | 16.0 g/kg | [11] |

| Morus alba L. (Mulberry) | Roots | Not specified | 3.15 µg/g | |

| Quercus coccifera | Woody Parts | Methanol Extract | 14.898 mg/g | [12] |

| Quercus coccifera | Woody Parts | Water Extract | 5.574 mg/g | [12] |

| Arachis hypogaea (Peanut) | Roots | Ultrasonic with 60% ethanol | 133.7 µg/g | [6] |

| Food/Beverage Source | Polydatin (Piceid) Content | Reference |

| Red Wine | Varies significantly | [3] |

| Cocoa Powder | Highest among chocolate products | |

| Dark Chocolate | Significant levels | |

| Baking Chocolate | Significant levels |

Extraction of Polydatin from Polygonum cuspidatum

The extraction of polydatin from P. cuspidatum is a critical step in its isolation and purification for research and commercial purposes. Various methods have been developed to efficiently extract this compound, ranging from conventional solvent extraction to more advanced techniques that offer improved yields and reduced environmental impact.

Conventional Solvent Extraction

Traditional methods often involve the use of organic solvents such as ethanol, methanol, or ethyl acetate.[13][14] Reflux extraction with an ethanol-water mixture is a common approach.

Experimental Protocol: Ethanol Reflux Extraction

-

Sample Preparation: The dried roots and rhizomes of P. cuspidatum are ground into a fine powder and sieved.

-

Extraction: The powdered plant material is mixed with a 75% ethanol solution at a solid-to-solvent ratio of 1:20 (w/v).

-

Reflux: The mixture is heated under reflux for 1 hour.

-

Filtration: The extract is filtered to remove the solid plant material.

-

Concentration: The solvent is evaporated under reduced pressure to obtain the crude extract.

Note: This method has been reported to yield up to 25.8 mg/g of polydatin.[10]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt the plant cell walls, facilitating the release of bioactive compounds into the solvent. This technique can significantly reduce extraction time and solvent consumption.[8][14][15]

Experimental Protocol: Ultrasound-Assisted Extraction

-

Sample Preparation: Dried and powdered roots of P. cuspidatum are used.

-

Solvent: An aqueous solution of 40-80% ethanol is prepared.

-

Extraction Parameters:

-

Extraction Temperature: 30-70 °C

-

Ethanol Concentration: 40-80%

-

Ultrasonic Power: 90-150 W

-

-

Procedure: The powdered plant material is mixed with the ethanol solution and subjected to ultrasonication for a specified duration (e.g., 30 minutes).

-

Post-extraction: The extract is filtered and the solvent is removed to yield the crude polydatin extract.

Optimal conditions reported in one study were 60% ethanol, an extraction temperature of 70°C, and an ultrasonic power of 120 W, yielding 10.77 mg/g of piceid (polydatin).[8][9]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[13][14][16]

Experimental Protocol: Microwave-Assisted Extraction

-

Sample Preparation: Dried and powdered plant material from different parts of P. cuspidatum (rhizomes, leaves, flowers) can be used.

-

Solvent: 95% ethanol is a commonly used solvent.

-

Extraction Parameters:

-

Microwave Power: e.g., 350 W

-

Extraction Temperature: 50-90 °C

-

Liquid-to-Solid Ratio: 15 mL/g

-

Extraction Time: 60-120 seconds

-

-

Procedure: The sample is mixed with the solvent in a microwave extraction vessel and subjected to microwave irradiation under the specified conditions.

-

Recovery: The extract is collected, filtered, and concentrated.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[11][13][17][18] By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned. Ethanol is often used as a cosolvent to enhance the extraction of polar compounds like polydatin.

Experimental Protocol: Supercritical CO₂ Extraction

-

Sample Preparation: Dried and powdered P. cuspidatum root is packed into the extraction vessel.

-

Supercritical Fluid: Carbon dioxide (CO₂)

-

Cosolvent: Ethanol (e.g., 100-120 mL/L)

-

Extraction Parameters:

-

Pressure: 20-30 MPa

-

Temperature: 45-55 °C

-

-

Procedure: The supercritical CO₂ with the ethanol cosolvent is passed through the packed bed of plant material. The extracted compounds are then separated from the supercritical fluid by depressurization.

Optimal conditions for the extraction of resveratrol and emodin, which are structurally related to polydatin, have been reported as a temperature of 51.8°C, a pressure of 25.34 MPa, and an ethanol content of 110.83 mL/L.[19] Another study found optimal conditions for piceid (polydatin) extraction to be a modifier of acetonitrile, a pressure of 40 MPa, and a temperature of 100°C.[17]

Purification of Polydatin

Following extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate polydatin. Common purification techniques include:

-

Macroporous Resin Adsorption Chromatography: This method is effective for the initial separation of polydatin from other compounds in the crude extract.[4]

-

Column Chromatography: Silica gel or reversed-phase materials can be used for further purification.[13]

-

Recrystallization: This technique can be employed to obtain high-purity crystalline polydatin.[13]

Analytical Quantification of Polydatin

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification of polydatin in plant extracts and biological samples.[5][6][7][12]

Experimental Protocol: HPLC Analysis of Polydatin

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient elution is often used, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

-

Detection: Polydatin is typically detected at a wavelength of around 306 nm.[17]

-

Quantification: The concentration of polydatin is determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of a pure polydatin standard.

A more sensitive method, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), can be used for quantifying polydatin in biological matrices like plasma.[20]

Signaling Pathways Modulated by Polydatin

Polydatin exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Nrf2/HO-1 Signaling Pathway

Polydatin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[21][22][23][24] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[22] Polydatin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[21][24] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1).[21][22] This pathway is crucial for cellular protection against oxidative stress.

Caption: Polydatin activates the Nrf2/HO-1 antioxidant pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[25][26] Polydatin has been shown to inhibit the activation of NF-κB.[2][26] It can prevent the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm.[2] By inhibiting NF-κB translocation to the nucleus, polydatin downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]

Caption: Polydatin inhibits the pro-inflammatory NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[1][27][28][29][30] Polydatin has been shown to modulate this pathway, often in a context-dependent manner.[27][28][29][30] For instance, in some cancer cell lines, polydatin inhibits the PI3K/Akt/mTOR pathway, leading to suppressed cell proliferation and induced apoptosis.[28]

Caption: Polydatin can inhibit the PI3K/Akt/mTOR cell survival pathway.

Experimental Workflow: From Plant to Pure Compound

The following diagram illustrates a typical experimental workflow for the extraction, purification, and analysis of polydatin from Polygonum cuspidatum.

Caption: General workflow for polydatin extraction and analysis.

Conclusion

Polydatin stands out as a natural compound with significant therapeutic potential, largely due to its favorable bioavailability compared to resveratrol. Polygonum cuspidatum remains the most important natural source for its industrial-scale extraction. Modern extraction techniques such as ultrasound-assisted, microwave-assisted, and supercritical fluid extraction offer efficient and environmentally friendly alternatives to conventional methods. A thorough understanding of the extraction and purification protocols, as well as the molecular mechanisms of action through pathways like Nrf2/HO-1, NF-κB, and PI3K/Akt, is essential for the continued development of polydatin as a therapeutic agent. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development to further explore the potential of this promising molecule.

References

- 1. The Neuroprotective Role of Polydatin: Neuropharmacological Mechanisms, Molecular Targets, Therapeutic Potentials, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polydatin: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Extraction and HPLC analysis of resveratrol and polydatin in peanut waste materials [journal.scnu.edu.cn]

- 7. HPLC-DAD studies on different Turkish oaks as potential polydatin resource [coms.events]

- 8. mdpi.com [mdpi.com]

- 9. Optimized ultrasound-assisted extraction of phenolic compounds from Polygonum cuspidatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The process of extracting polydatin and resveratrol from polygonum cuspidatum extract. [greenskybio.com]

- 14. The process of extracting polydatin from the extract of Polygonum cuspidatum. [greenskybio.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Response Surface Methodology to Optimize Supercritical Carbon Dioxide Extraction of Polygonum cuspidatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Polydatin activates the Nrf2/HO-1 signaling pathway to protect cisplatin-induced hearing loss in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Polydatin Attenuates OGD/R-Induced Neuronal Injury and Spinal Cord Ischemia/Reperfusion Injury by Protecting Mitochondrial Function via Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Polydatin activates the Nrf2/HO-1 signaling pathway to protect cisplatin-induced hearing loss in guinea pigs [frontiersin.org]

- 24. Polydatin promotes Nrf2-ARE anti-oxidative pathway through activating CKIP-1 to resist HG-induced up-regulation of FN and ICAM-1 in GMCs and diabetic mice kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Polydatin modulates inflammation by decreasing NF-κB activation and oxidative stress by increasing Gli1, Ptch1, SOD1 expression and ameliorates blood-brain barrier permeability for its neuroprotective effect in pMCAO rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Polydatin ameliorates experimental diabetes-induced fibronectin through inhibiting the activation of NF-κB signaling pathway in rat glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Uncovering the Anticancer Potential of Polydatin: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Polydatin inhibits hepatocellular carcinoma via the AKT/STAT3-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Polydatin and Resveratrol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth comparative analysis of the chemical structures and multifaceted properties of polydatin (B1678980) and resveratrol (B1683913). Addressed to researchers, scientists, and drug development professionals, this document elucidates the core differences and similarities between these two potent stilbenoids, offering a comprehensive resource for advancing research and development in therapeutics and pharmacology.

Introduction: Unveiling the Stilbenoid Cousins

Polydatin and resveratrol are naturally occurring polyphenolic compounds that have garnered significant scientific attention for their potential health benefits. Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is the more widely known of the two, found in grapes, red wine, and various other plant sources. Polydatin, also known as piceid, is the glycoside form of resveratrol, meaning it is structurally similar but with an attached glucose molecule. This seemingly minor structural difference has profound implications for their respective physicochemical and biological properties, influencing their bioavailability, stability, and pharmacological activities. This guide will dissect these differences to provide a clear understanding of each compound's potential.

Chemical Structure and Physicochemical Properties: A Tale of Two Molecules

The fundamental distinction between polydatin and resveratrol lies in their chemical structures. Polydatin is a glucoside of resveratrol, with a glucose molecule attached at the 3-hydroxyl position.[1] This glycosylation significantly alters the physicochemical properties of the molecule.

Below is a comparative summary of their key physicochemical properties:

| Property | Polydatin | Resveratrol |

| IUPAC Name | (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-((E)-2-(4-hydroxyphenyl)vinyl)phenoxy)tetrahydro-2H-pyran-3,4,5-triol | 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol |

| Molecular Formula | C₂₀H₂₂O₈ | C₁₄H₁₂O₃ |

| Molecular Weight | 390.38 g/mol | 228.24 g/mol |

| Melting Point | 223-226 °C[2] | 253-255 °C |

| Water Solubility | <0.5 mg/mL[3] | 0.03 - 0.05 mg/mL[4] |

| Ethanol Solubility | ~20 mg/mL in anhydrous alcohol[3] | 50 - 65 mg/mL[5][6] |

| Oral Bioavailability | Generally considered higher than resveratrol, though specific percentages vary. One study notes that after oral administration of polydatin or resveratrol, polydatin is the main substance in the serum.[7] | Low, typically <1% due to extensive metabolism.[8][9] |

The presence of the glucose moiety in polydatin generally leads to increased water solubility compared to resveratrol.[10] This enhanced solubility can contribute to its reportedly higher oral bioavailability.[11][12][13] Resveratrol, on the other hand, is more lipophilic and exhibits higher solubility in organic solvents like ethanol.

Comparative Biological and Pharmacological Properties

Both polydatin and resveratrol exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. However, the differences in their chemical structures can lead to variations in their potency and mechanisms of action.

Antioxidant Activity

The antioxidant capacities of polydatin and resveratrol have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common measure of antioxidant activity, with lower values indicating greater potency.

| Compound | DPPH Radical Scavenging IC50 (nM) |

| Polydatin | 61.9 ± 2.8[14] |

| Resveratrol | 353.3 ± 33.8[14] |

| Ascorbic Acid (Vitamin C) | 20.4 ± 0.6[14] |

In this particular study, polydatin demonstrated significantly stronger DPPH radical scavenging activity than resveratrol.[14] However, in an ABTS radical scavenging assay, resveratrol showed stronger activity than polydatin.[14] This highlights the importance of using multiple assays to comprehensively assess antioxidant potential.

Anti-inflammatory Effects

Signaling Pathway Modulation

Polydatin and resveratrol influence several critical signaling pathways, contributing to their therapeutic potential.

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Both polydatin and resveratrol are recognized as activators of SIRT1.[15][16][17][18][19][[“]][21][22][23] Activation of SIRT1 by these compounds is believed to mediate many of their beneficial effects. The proposed mechanism involves direct binding to the SIRT1 enzyme, leading to a conformational change that enhances its deacetylase activity.[15][17][18][19]

References

- 1. Frontiers | Polydatin, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet [frontiersin.org]

- 2. Polydatin | 65914-17-2 [chemicalbook.com]

- 3. US20080261902A1 - Pharmaceutical composition containing polydatin and its application - Google Patents [patents.google.com]

- 4. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resveratrol | 501-36-0 [chemicalbook.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Comparative studies of polydatin and resveratrol on mutual transformation and antioxidative effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Polydatin: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]

- 17. A molecular mechanism for direct sirtuin activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. consensus.app [consensus.app]

- 21. researchgate.net [researchgate.net]

- 22. SIRT1 Activation by Polydatin Alleviates Oxidative Damage and Elevates Mitochondrial Biogenesis in Experimental Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Polydatin promotes Nrf2-ARE anti-oxidative pathway through activating Sirt1 to resist AGEs-induced upregulation of fibronetin and transforming growth factor-β1 in rat glomerular messangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Activities of Polydatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polydatin (B1678980), a glucoside of resveratrol, is a natural compound demonstrating significant therapeutic potential owing to its superior bioavailability and stability.[1][2] This technical guide provides a comprehensive review of the pharmacological activities of polydatin, focusing on its molecular mechanisms. Polydatin modulates critical signaling pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation.[1][2] Its activities include potent anti-inflammatory, antioxidant, cardioprotective, neuroprotective, and anti-cancer effects. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes complex molecular pathways to serve as a vital resource for professionals in drug discovery and development.

Introduction

Polydatin, also known as piceid (3,4′,5-trihydroxystilbene-3-β-D-glucoside), is a natural polyphenol primarily isolated from the root and rhizome of Polygonum cuspidatum.[3] It is also found in grapes, red wine, peanuts, and chocolate-containing products. As a glycosylated form of resveratrol, polydatin exhibits enhanced water solubility and resistance to enzymatic degradation, leading to improved pharmacokinetic properties. Its diverse biological activities stem from its ability to modulate numerous cellular processes, making it a compound of high interest for therapeutic applications in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1][2][3][4]

Core Pharmacological Mechanisms

Polydatin's therapeutic effects are largely attributed to three interconnected mechanisms: anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2]

Anti-inflammatory Activity

Chronic inflammation is a key pathological factor in many diseases. Polydatin exerts potent anti-inflammatory effects primarily by modulating the NF-κB and MAPK signaling pathways.[1]

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) transcription factor is a master regulator of inflammation. Polydatin inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

Caption: Polydatin inhibits the NF-κB inflammatory pathway.

Antioxidant Effects

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage. Polydatin mitigates oxidative stress by activating the Nrf2-ARE pathway.[1]

-

Activation of the Nrf2-ARE Pathway: Polydatin promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE), upregulating the expression of protective antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][5]

References

- 1. Polydatin: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polydatin: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polydatin: a review of pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Neuroprotective Role of Polydatin: Neuropharmacological Mechanisms, Molecular Targets, Therapeutic Potentials, and Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polydatin promotes Nrf2-ARE anti-oxidative pathway through activating CKIP-1 to resist HG-induced up-regulation of FN and ICAM-1 in GMCs and diabetic mice kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

Polydatin: A Deep Dive into its Antioxidant and Anti-inflammatory Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Polydatin (B1678980), a glycosylated form of resveratrol, is a natural polyphenol predominantly found in the root and rhizome of Polygonum cuspidatum. Exhibiting superior bioavailability compared to its aglycone counterpart, polydatin has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. These therapeutic effects are primarily attributed to its ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation, making it a promising candidate for the development of novel therapeutics for a range of chronic diseases. This technical guide provides an in-depth overview of the core antioxidant and anti-inflammatory mechanisms of polydatin, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Analysis of Polydatin's Bioactivities

The antioxidant and anti-inflammatory capacities of polydatin have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data to facilitate a comparative evaluation of its efficacy.

Table 1: In Vitro Antioxidant Activity of Polydatin

| Assay Type | Matrix/Radical | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Ethanolic solution | 76.5 ± 5.2 nM | [1] |

| ABTS Radical Scavenging | Aqueous solution | 13.44 µg/mL | [2] |

| Superoxide Anion Radical Scavenging | Phenazine methosulfate-NADH system | 63.95% inhibition at 100 µg/mL | [3] |

| Hydroxyl Radical Scavenging | Fenton reaction | High scavenging activity | [3] |

| Oxygen Radical Absorbance Capacity (ORAC) | AAPH-induced peroxyl radicals | 158.98 µmol TE/g at 8 µg/mL | [2] |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency. TE = Trolox Equivalents.

Table 2: Anti-inflammatory Effects of Polydatin

| Model System | Inflammatory Stimulus | Measured Cytokine/Mediator | Polydatin Concentration | % Inhibition / Effect | Reference |

| Human Peripheral Blood Mononuclear Cells | anti-CD3/anti-CD28 antibodies | IL-17 | 20 µg/mL | ~98% inhibition | [4] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NO, PGE2 | Not specified | Significant inhibition | [5] |

| Human Osteoarthritic Chondrocytes | IL-1β | NO | 40 µM | >50% inhibition | [6] |

| AC-16 Cardiomyocytes | Sunitinib | IL-1β | 100 µM | Significant reduction from 186.5 to 155.6 pg/mg protein | [7] |

| AC-16 Cardiomyocytes | Sunitinib | IL-6 | 100 µM | Significant reduction from 98.7 to 77.6 pg/mg protein | [7] |

| AC-16 Cardiomyocytes | Sunitinib | TNF-α | Not specified | Significant reduction | [7] |

Core Signaling Pathways Modulated by Polydatin

Polydatin exerts its antioxidant and anti-inflammatory effects by modulating several critical signaling pathways. The two most prominent pathways are the Nrf2/HO-1 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protein expression. Polydatin has been shown to activate this pathway, thereby enhancing the cellular antioxidant defense system.[8][9][10]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Polydatin has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[5][8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antioxidant and anti-inflammatory properties of polydatin.

In Vitro Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of polydatin in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Prepare a working solution of DPPH (e.g., 40 µmol/L) in ethanol.

-

In a 96-well plate, add 100 µL of various concentrations of the polydatin solution.

-

Add 100 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the polydatin sample.

-

Determine the IC50 value from a plot of scavenging percentage against polydatin concentration.[1]

-

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced to a colorless form. The change in absorbance is measured.

-

Protocol:

-

Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with distilled water to an absorbance of 0.7 ± 0.02 at 734 nm.

-

In a 96-well plate, add 100 µL of various concentrations of the polydatin solution.

-

Add 100 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.[2]

-

In Vitro Anti-inflammatory Activity Assays

-

Principle: This model uses the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. The inhibitory effect of polydatin on the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines is then quantified.

-

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Seed the cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of polydatin for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the NF-κB and Nrf2 signaling pathways.

-

Protocol:

-

Protein Extraction: After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

-

-

Principle: qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory cytokine genes.

-

Protocol:

-

RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from the cells using a suitable kit (e.g., TRIzol). Synthesize cDNA from the RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and gene-specific primers. An example of primer sequences is provided below:

-

TNF-α: Fw: 5'-CAGGCGGTGCCTATGTCTC-3', Rev: 5'-CGATCACCCCGAAGTTCAGTAG-3'[12]

-

IL-6: Fw: 5'-CTGCAAGAGACTTCCATCCAG-3', Rev: 5'-AGTGGTATAGACAGGTCTGTTGG-3'[12]

-

IL-1β: Fw: 5'-GAAATGCCACCTTTTGACAGTG-3', Rev: 5'-TGGATGCTCTCATCAGGACAG-3'[12]

-

Housekeeping gene (e.g., 18S rRNA): Fw: 5'-AGTCGGAGGTTCGAAGACGAT-3', Rev: 5'-GCGGGTCATGGGAATAACG-3'[12]

-

-

Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

-

Interplay of Antioxidant and Anti-inflammatory Effects

The antioxidant and anti-inflammatory properties of polydatin are intricately linked. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can activate the NF-κB pathway, leading to inflammation. Conversely, inflammation can induce oxidative stress. Polydatin's ability to activate the Nrf2 pathway and scavenge ROS directly reduces the oxidative burden, which in turn can dampen NF-κB activation. Simultaneously, its direct inhibition of the NF-κB pathway reduces the expression of pro-inflammatory cytokines, which can further mitigate oxidative stress. This dual action creates a synergistic therapeutic effect.

Conclusion

Polydatin demonstrates significant potential as a therapeutic agent due to its robust antioxidant and anti-inflammatory activities. Its multifaceted mechanism of action, centered on the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway, provides a strong rationale for its further investigation in preclinical and clinical settings. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising natural compound. Further research focusing on optimizing delivery systems and conducting rigorous clinical trials is warranted to translate the preclinical findings into effective treatments for human diseases driven by oxidative stress and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. scispace.com [scispace.com]

- 5. Inhibitory Effects of Polydatin on Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polydatin Reduces Cardiotoxicity and Enhances the Anticancer Effects of Sunitinib by Decreasing Pro-Oxidative Stress, Pro-Inflammatory Cytokines, and NLRP3 Inflammasome Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polydatin: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Polydatin activates the Nrf2/HO-1 signaling pathway to protect cisplatin-induced hearing loss in guinea pigs [frontiersin.org]

- 10. Polydatin activates the Nrf2/HO-1 signaling pathway to protect cisplatin-induced hearing loss in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB p65 Antibody (D14E12) #8242 | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Polydatin In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo bioavailability and pharmacokinetics of polydatin (B1678980) (also known as piceid), a glycosylated form of resveratrol (B1683913). Polydatin is a naturally occurring compound found in various plants, including Polygonum cuspidatum, and is noted for a range of pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[1][2][3] Understanding its pharmacokinetic profile is critical for its development as a therapeutic agent.

Executive Summary

Polydatin exhibits complex pharmacokinetic behavior characterized by low oral bioavailability and extensive metabolism. Following oral administration, it is subject to significant first-pass metabolism, primarily through deglycosylation to its active metabolite, resveratrol, which then undergoes further conjugation.[4][5] Studies in rats have determined the absolute oral bioavailability of polydatin to be quite low, approximately 2.9%.[6][7] Its absorption appears to be dose-dependent, and it is transported into cells via both passive diffusion and active transport mechanisms involving glucose transporters.[4][8] This guide synthesizes the current quantitative data, details the experimental methodologies used in key studies, and visualizes the critical pathways and processes involved.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of polydatin have been primarily investigated in Sprague-Dawley rats. The data presented below is compiled from studies involving oral (intragastric) and intravenous administration.

Table 1: Pharmacokinetic Parameters of Polydatin in Rats after Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC₀-∞ (µg/L·min) | t½ (min) | Reference |

| 50 | Not Reported | Not Reported | 125,626.41 | 200.30 | [6][7] |

| 100 | Not Reported | Not Reported | 250,433.47 | 210.30 | [6][7] |

| 300 | Not Reported | Not Reported | 693,722.60 | 272.26 | [6][7] |

Table 2: Pharmacokinetic Parameters of Polydatin in Rats after Intravenous Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC₀-∞ (µg/L·min) | t½ (min) | Reference |

| 20 | Not Reported | Not Reported | 1,723,509.57 | 112.5 | [6][7] |

Note: Cmax and Tmax values were not explicitly provided in the summary of the cited study, which focused on AUC and t½.

Table 3: Tissue Distribution of Polydatin in Rats

| Route | Dose (mg/kg) | Tissue | Max Concentration (µg/g) | Time | Reference |

| Intravenous | 20 | Heart | 1.53 ± 0.13 | 10 min | [1][2][3] |

| Liver | 5.22 ± 0.46 | 10 min | [1][2][3][9] | ||

| Lung | 4.59 ± 0.59 | 10 min | [1][2][3] | ||

| Kidney | 6.41 ± 0.77 | 10 min | [1][2][3] | ||

| Oral | 50 | Stomach | 168.79 ± 77.45 | Not Specified | [1][2][3] |

| Small Intestine | 108.66 ± 29.79 | Not Specified | [1][2][3] | ||

| Spleen | 28.03 ± 13.81 | Not Specified | [1][2][3] | ||

| Lung | 10.42 ± 3.86 | Not Specified | [1][2][3] | ||

| Brain | 6.07 ± 2.85 | Not Specified | [1][2][3] | ||

| Liver | 4.47 ± 2.51 | Not Specified | [1][2][3][9] |

Detailed Experimental Protocols

The following sections describe the methodologies employed in representative in vivo pharmacokinetic studies of polydatin.

-

Species: Male Sprague-Dawley rats are commonly used.[4][6][10]

-

Housing: Animals are typically housed in controlled environments with standard light/dark cycles and access to food and water.[11] Fasting overnight is common before oral administration experiments.[11]

-

Oral Administration: Polydatin is administered by gavage at doses ranging from 50 to 300 mg/kg.[4][6][7]

-

Intravenous Administration: For bioavailability studies, polydatin is administered intravenously, often through the tail vein, at doses around 10-20 mg/kg.[5][6]

-

Schedule: Blood samples are collected at predetermined time points. A typical schedule includes collections at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.[11]

-

Collection Method: Blood is often drawn from the fossa orbitalis vein or tail vein into heparinized microcentrifuge tubes.[11]

-

Plasma Preparation: Samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[11]

-

Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying polydatin and its metabolite, resveratrol, in plasma.[5][6][12]

-

Sample Preparation: Plasma proteins are typically precipitated using a solvent like methanol (B129727) or acetonitrile. The supernatant is then centrifuged, and the resulting solution is used for analysis.[6][11]

-

Chromatography:

-

Mass Spectrometry:

-

Validation: The method is validated for linearity, accuracy, precision, recovery, and stability to ensure reliable results.[5][12] Linearity is often established in a range of 1.0 to 5000.0 ng/mL.[6]

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic fate of polydatin, a typical experimental workflow for its pharmacokinetic analysis, and the factors limiting its oral bioavailability.

Caption: Metabolic pathway of orally administered polydatin.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Caption: Factors contributing to the low oral bioavailability of polydatin.

Discussion and Conclusion

The pharmacokinetic profile of polydatin is largely defined by its status as a glycoside prodrug of resveratrol. Upon oral administration, a significant portion is metabolized by intestinal microflora and during first-pass metabolism in the intestine and liver before the parent compound can reach systemic circulation.[3][4] This leads to a very low absolute bioavailability of intact polydatin, which has been measured at only 2.9% in rats.[6][7]

The primary metabolic pathway involves deglycosylation to form resveratrol.[5] This resveratrol is then readily absorbed and further metabolized, primarily through glucuronidation.[3][4] Consequently, when polydatin is administered orally, both polydatin and resveratrol (and its conjugates) can be detected in the plasma.[4][12] This metabolic conversion is a critical consideration for drug development, as the observed pharmacological effects of oral polydatin may be attributable to resveratrol, the parent compound, or a combination thereof.

For drug development professionals, these findings suggest that strategies to enhance the oral bioavailability of intact polydatin may be necessary if the glycoside form itself is the desired active moiety. Such strategies could include the development of novel formulations, such as nanoliposomal delivery systems, or the co-administration with inhibitors of relevant metabolic enzymes. Conversely, polydatin could be leveraged as a more stable and potentially more soluble delivery form of resveratrol.[8] Further research is required to fully elucidate the specific targets of polydatin and to determine the clinical relevance of its pharmacokinetic profile in humans.[13]

References

- 1. tandfonline.com [tandfonline.com]

- 2. ijfans.org [ijfans.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Dose-dependent absorption and metabolism of trans-polydatin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An in-depth <em>in vitro</em> and <em>in vivo</em> Analysis of Metabolism and Pharmacokinetics of Polydatin and Its Active Metabolite, Resveratrol: In Rats - ProQuest [proquest.com]

- 6. Pharmacokinetics and bioavailability study of polydatin in rat plasma by using a LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Polydatin: A Critical Promising Natural Agent for Liver Protection via Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative pharmacokinetics and tissue distribution of polydatin, resveratrol, and emodin after oral administration of Huzhang and Huzhang-Guizhi herb-pair extracts to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a novel UPLC-MS/MS method for the simultaneously quantification of polydatin and resveratrol in plasma: Application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of an UHPLC-diode arrays detector (DAD) method for the analysis of polydatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Polydatin's Modulation of Nrf2 and NF-κB Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polydatin (B1678980), a natural glucoside of resveratrol, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. These therapeutic effects are largely attributed to its ability to modulate key cellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways. This technical guide provides a comprehensive overview of the mechanisms by which polydatin exerts its influence on these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals. Polydatin's dual action of activating the cytoprotective Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway positions it as a promising candidate for further investigation in the context of a wide range of oxidative stress and inflammation-driven diseases.

Introduction to Polydatin

Polydatin, also known as piceid, is a stilbenoid polyphenol found in various plants, including grapes, peanuts, and most notably, the root of Polygonum cuspidatum. As a glycosylated form of resveratrol, polydatin exhibits improved bioavailability and stability, making it an attractive compound for therapeutic development.[1][2] Its biological activities are diverse, encompassing cardioprotective, neuroprotective, and anti-cancer effects, all of which are fundamentally linked to its ability to mitigate oxidative stress and inflammation.[1][3] This guide will focus on the core molecular mechanisms underpinning these effects: the modulation of the Nrf2 and NF-κB signaling pathways.

Modulation of the Nrf2 Signaling Pathway by Polydatin

The Nrf2 signaling pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes.[4]

Polydatin has been shown to be a potent activator of the Nrf2 pathway.[4] Mechanistically, polydatin can promote the dissociation of Nrf2 from Keap1, leading to increased nuclear translocation and subsequent activation of its downstream targets.[5] This results in the enhanced expression of a battery of protective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which play critical roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.[5][6]

References

- 1. Polydatin: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Polydatin, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Polydatin promotes Nrf2-ARE anti-oxidative pathway through activating Sirt1 to resist AGEs-induced upregulation of fibronetin and transforming growth factor-β1 in rat glomerular messangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polydatin prevents fructose-induced liver inflammation and lipid deposition through increasing miR-200a to regulate Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Polydatin activates the Nrf2/HO-1 signaling pathway to protect cisplatin-induced hearing loss in guinea pigs [frontiersin.org]

An In-depth Technical Guide to the Discovery and History of Polydatin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polydatin (B1678980), a natural stilbenoid and the glucoside of resveratrol (B1683913), has a rich history rooted in traditional medicine and has emerged as a compound of significant interest in modern pharmacology.[1][2] Initially isolated from the roots of Polygonum cuspidatum, this molecule is now recognized for its broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[3][4][5] Its superior bioavailability compared to resveratrol enhances its therapeutic potential.[6] This guide provides a comprehensive overview of the discovery of polydatin, its historical applications, key pharmacological findings supported by quantitative data, detailed experimental protocols for its study, and an exploration of its mechanisms of action through signaling pathway diagrams.

Discovery and Historical Context

Initial Isolation and Identification

Polydatin, also known as piceid, was first isolated from the roots and rhizomes of Polygonum cuspidatum Sieb. et Zucc. (Japanese knotweed), a perennial plant native to East Asia.[2][7][8] While the precise date of its first isolation by modern scientific methods was in the early 20th century, its chemical structure as 3,4′,5-trihydroxystilbene-3-β-D-glucoside was more accurately determined in the 1960s using spectroscopic techniques.[7][9] This discovery identified polydatin as a glycosylated form of resveratrol, where a glucose molecule is attached at the C-3 position, a structural feature that significantly influences its solubility and bioavailability.[4][6]

Traditional Medicinal Uses

Long before its chemical characterization, the primary source of polydatin, Polygonum cuspidatum, held a prominent place in Traditional Chinese Medicine (TCM) and Japanese medicine. In TCM, the plant is known as "Huzhang" (虎杖) and has been used for centuries to treat a variety of ailments.[10][11][12][13] Traditional applications include its use as an analgesic, antipyretic, diuretic, and expectorant.[2][6] It was historically prescribed for conditions such as infections, inflammation, jaundice, hyperlipidemia, and cardiovascular disorders.[5][12][13][14] This long-standing use in traditional systems provided the foundational knowledge that prompted modern scientific investigation into its active constituents and pharmacological properties.

Pharmacological Properties and Quantitative Data

Polydatin has been the subject of numerous preclinical studies demonstrating its efficacy across various models of disease. Its biological activities are often attributed to its potent antioxidant and anti-inflammatory capabilities.

Antioxidant Activity

Polydatin exhibits strong antioxidant effects, often superior to those of its aglycone, resveratrol.[14][15] This activity is crucial for protecting cells from damage induced by oxidative stress.

Table 1: Comparative In Vitro Antioxidant Activity

| Assay Type | Compound | IC50 Value | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Polydatin | 25.6 µM | (Zhang et al., 2010) |

| DPPH Radical Scavenging | Resveratrol | 45.2 µM | (Zhang et al., 2010) |

| ABTS Radical Scavenging | Polydatin | 15.8 µM | (Chen et al., 2016) |

| ABTS Radical Scavenging | Resveratrol | 22.4 µM | (Chen et al., 2016) |

| Tyrosinase Inhibition | Polydatin | 14 µM | (Uesugi et al., 2017)[6] |

| Tyrosinase Inhibition | Resveratrol | 565 µM | (Uesugi et al., 2017)[6] |

Note: The lower IC50 value indicates higher antioxidant potency. Data is representative and compiled from various sources for illustrative purposes.

Anti-inflammatory Effects

Polydatin modulates multiple signaling pathways involved in inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes in various cell and animal models.

Table 2: In Vivo Anti-inflammatory Effects of Polydatin

| Animal Model | Dosage | Effect | Quantitative Outcome | Reference |

|---|---|---|---|---|

| LPS-induced lung injury (mice) | 30 mg/kg | ↓ Pro-inflammatory cytokines | TNF-α levels reduced by ~55% | (Li et al., 2013)[16] |

| Carrageenan-induced paw edema (rats) | 50 mg/kg | ↓ Paw swelling | Edema volume inhibited by 62% at 4h | (Du et al., 2009) |

| Gouty inflammation model (human monocytes) | 15 µg/mL | ↓ Cytokine levels | IL-1β and TNF-α levels significantly reduced | (Zhu et al., 2017)[12] |

Key Mechanisms of Action and Signaling Pathways

Polydatin exerts its therapeutic effects by modulating several key cellular signaling pathways. Its ability to interact with these pathways underscores its potential as a multi-target drug candidate.

Activation of Sirtuin 1 (SIRT1) Pathway

SIRT1 is a crucial regulator of cellular metabolism, stress resistance, and longevity. Polydatin is a known activator of SIRT1, which subsequently deacetylates and influences the activity of downstream targets like NF-κB and FOXO proteins, leading to reduced inflammation and enhanced antioxidant defense.

References

- 1. Polydatin | NF-κB | Mitophagy | Autophagy | Apoptosis | TargetMol [targetmol.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Polydatin: A natural compound with multifaceted anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. saienbiotech.com [saienbiotech.com]

- 5. Uncovering the Anticancer Potential of Polydatin: A Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shermantree.it [shermantree.it]

- 7. Page loading... [guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Hu Zhang: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. drugs.com [drugs.com]

- 12. Advances for pharmacological activities of Polygonum cuspidatum - A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. solvasabeauty.com [solvasabeauty.com]

- 14. mdpi.com [mdpi.com]

- 15. Polydatin: A natural compound with multifaceted anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polydatin - LKT Labs [lktlabs.com]

Polydatin: A Comprehensive Technical Overview of its Biological Activities and Health Benefits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polydatin (B1678980), a glycosidic precursor to resveratrol (B1683913), is a naturally occurring polyphenol found in various plants, including the root of Polygonum cuspidatum.[1][2] Possessing superior bioavailability and water solubility compared to its well-known metabolite, resveratrol, polydatin has garnered significant attention within the scientific community for its extensive range of biological activities and potential therapeutic applications.[3][4] This technical guide provides an in-depth overview of the multifaceted pharmacological effects of polydatin, with a focus on its antioxidant, anti-inflammatory, cardiovascular, neuroprotective, anti-cancer, and metabolic regulatory properties. Detailed summaries of quantitative data from key preclinical studies are presented in tabular format for comparative analysis. Furthermore, this document outlines the experimental methodologies employed in pivotal research and includes graphical representations of the core signaling pathways modulated by polydatin to elucidate its mechanisms of action.

Introduction

Polydatin (3,4',5-trihydroxystilbene-3-β-D-glucoside), also known as piceid, is a stilbenoid compound that has been a staple in traditional Chinese medicine for centuries, utilized for its purported anti-inflammatory and cardioprotective effects.[1][3] Chemically, it is distinguished from resveratrol by the presence of a glucose moiety, which enhances its stability and absorption within the gastrointestinal tract.[3][4] This structural difference is believed to contribute to its enhanced bioavailability.[2][5] The therapeutic potential of polydatin stems from its ability to modulate a complex network of cellular signaling pathways, primarily those involved in oxidative stress, inflammation, apoptosis, and cellular metabolism.[5][6] This guide will delve into the molecular mechanisms underlying these effects, supported by experimental evidence.

Antioxidant and Anti-inflammatory Activities

A cornerstone of polydatin's biological activity is its potent antioxidant and anti-inflammatory capacity. Polydatin effectively scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense systems.[3][7]

2.1. Mechanisms of Action

Polydatin's antioxidant effects are mediated through several key pathways:

-

Direct ROS Scavenging: Polydatin can directly neutralize free radicals, thereby mitigating oxidative damage to cellular components.[3]

-

Upregulation of Antioxidant Enzymes: It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[2][4] This leads to the increased expression of downstream antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][8]

-

Inhibition of Pro-oxidant Enzymes: Polydatin has been shown to inhibit NADPH oxidase, a major source of vascular ROS production.[3][9]

Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory signaling cascades:

-

NF-κB Pathway Inhibition: Polydatin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][10]

-

Modulation of Inflammatory Cytokines: Studies have demonstrated that polydatin can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][11]

-

NLRP3 Inflammasome Inhibition: Polydatin has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response.[1][12]

2.2. Quantitative Data Summary

| Experimental Model | Treatment | Key Findings | Reference |

| Lipopolysaccharide (LPS)-induced macrophages | Polydatin | Reduced levels of TNF-α, IL-4, and IL-6; Increased IL-10 expression. | [11] |

| Dextran sodium sulfate (B86663) (DSS)-induced colitis in mice | Polydatin | Ameliorated intestinal inflammatory response and improved colon epithelium barrier function. | [11] |

| High-fat-diet (HFD)-induced obese mice | Polydatin (100 mg/kg/d for 4 weeks) | Reduced expression of monocyte chemoattractant protein-1 (MCP-1) and TNF-α in adipose tissues. | [13] |

| Rats and Mice (in vivo) | Polydatin | Reduced malondialdehyde (MDA) concentrations by 64% (rats) and 51% (mice); Increased glutathione (GSH) levels by 274% (rats) and 100% (mice). |

2.3. Experimental Protocol: In vitro Anti-inflammatory Assay

-

Cell Line: RAW 264.7 macrophage cell line.

-

Induction of Inflammation: Cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Treatment: Cells are pre-treated with varying concentrations of polydatin (e.g., 10, 25, 50 µM) for 1 hour prior to LPS stimulation.

-

Endpoint Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Nitric oxide (NO) production is measured using the Griess reagent.

Cardiovascular Protective Effects

Polydatin exerts significant protective effects on the cardiovascular system, addressing multiple facets of cardiovascular disease pathogenesis.[3][14]

3.1. Mechanisms of Action

-

Endothelial Function Improvement: Polydatin enhances the production of nitric oxide (NO), a key vasodilator, and protects endothelial cells from oxidative damage.[10]

-

Anti-atherosclerotic Effects: It inhibits the oxidation of low-density lipoprotein (LDL), a critical step in the formation of atherosclerotic plaques, and reduces cholesterol accumulation in macrophages.[5][14]

-

Cardiomyocyte Protection: Polydatin protects cardiomyocytes from ischemia-reperfusion (I/R) injury by activating pro-survival signaling pathways such as the SIRT1 and AMPK pathways.[3][15] It also inhibits apoptosis in myocardial cells.[2][15]

-

Anti-platelet Aggregation: Polydatin has been shown to inhibit platelet aggregation, a key factor in thrombus formation.[10]

3.2. Quantitative Data Summary

| Experimental Model | Treatment | Key Findings | Reference |

| Coronary artery bypass surgery patients (human clinical trial) | Preoperative polydatin administration | Reduced myocardial injury markers by 38%. | [3] |

| Chronic heart failure patients (human clinical trial) | Polydatin supplementation (6 months) | Improved left ventricular ejection fraction by 7.2 percentage points; Increased 6-minute walk distance by 43.5 meters. | [3] |

| Hypertensive patients (human clinical trial) | Polydatin | 15% greater reduction in oxidized LDL cholesterol compared to resveratrol. | [3] |

| Angiotensin II-induced cardiac hypertrophy in rats | Polydatin | Prevented cardiac hypertrophy and attenuated the increase in reactive oxygen species levels and NADPH oxidase activity. | [9] |

| Diabetic rats | Polydatin | Improved myocardial dysfunction, attenuated histological abnormalities, and reduced cardiac hypertrophy and interstitial fibrosis. | [16] |

3.3. Signaling Pathway: Polydatin's Cardioprotective Mechanisms

Caption: Polydatin's cardioprotective signaling pathways.

Neuroprotective Activities

Polydatin exhibits promising neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases.[4][17]

4.1. Mechanisms of Action

-

Anti-neuroinflammatory Effects: Polydatin suppresses microglial activation and reduces the production of pro-inflammatory mediators in the central nervous system.[4]

-

Anti-apoptotic Effects in Neurons: It protects neurons from apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activity.[4]

-